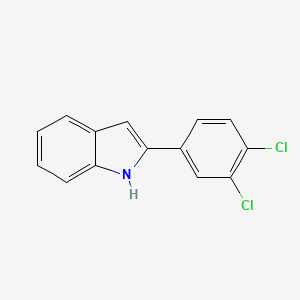

2-(3,4-Dichlorophenyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76869-16-4 |

|---|---|

Molecular Formula |

C14H9Cl2N |

Molecular Weight |

262.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-1H-indole |

InChI |

InChI=1S/C14H9Cl2N/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H |

InChI Key |

HHGHNLONRKBRTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 3,4 Dichlorophenyl 1h Indole and Its Advanced Derivatives

Classical and Conventional Synthetic Routes to 2-Arylindoles

The foundational methods for constructing the indole (B1671886) scaffold remain relevant for producing 2-arylindoles. These classical routes involve the formation of the heterocyclic ring from acyclic precursors, with the aryl group at the C-2 position being introduced as part of one of the initial building blocks.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgub.edu

To synthesize 2-(3,4-Dichlorophenyl)-1H-indole, this method would employ (3,4-dichlorophenyl)hydrazine (B169366) and a suitable carbonyl compound. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical youtube.comyoutube.com-sigmatropic rearrangement follows, leading to the cleavage of the weak N-N bond and formation of a C-C bond. byjus.commdpi.com Subsequent cyclization and elimination of ammonia (B1221849) yield the final aromatic indole. wikipedia.org

The reaction can be performed as a one-pot synthesis without isolating the intermediate hydrazone. ub.edu A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.orgwikipedia.org

Table 1: Representative Fischer Indole Synthesis for 2-Arylindoles

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

|---|---|---|---|

| Phenylhydrazine derivative | Ketone or Aldehyde | Brønsted or Lewis Acid | Forms indole ring via hydrazone intermediate and youtube.comyoutube.com-sigmatropic rearrangement. |

| (3,4-Dichlorophenyl)hydrazine | Acetophenone | Polyphosphoric Acid (PPA) | Hypothetical route to 2-(3,4-Dichlorophenyl)-3-methyl-1H-indole. |

Larock Indole Synthesis and Palladium-Catalyzed Approaches

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that produces 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. nih.govrsc.org This method is highly versatile and offers excellent regioselectivity. youtube.comnih.gov The reaction is typically catalyzed by a palladium(II) source like Pd(OAc)₂, which is reduced in situ to Pd(0), in the presence of a base and often a chloride salt like LiCl. nih.gov

The mechanism involves the oxidative addition of the o-iodoaniline to the Pd(0) catalyst, followed by coordination and regioselective insertion of the alkyne. nih.gov The regioselectivity is generally controlled by sterics, with the bulkier substituent of the alkyne preferentially ending up at the C-2 position of the indole. rsc.org Intramolecular cyclization followed by reductive elimination regenerates the Pd(0) catalyst and yields the indole product. youtube.com

For the synthesis of this compound, this would require the reaction of an o-haloaniline with an alkyne bearing the 3,4-dichlorophenyl group. The use of o-bromoanilines is also possible but may require modified conditions, such as specific phosphine (B1218219) ligands, to achieve good yields. wikipedia.org

Madelung Indole Synthesis Variants

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at very high temperatures using a strong base, such as sodium or potassium alkoxides. youtube.comresearchgate.net To produce this compound via this route, the required starting material would be N-(2-methylphenyl)-3,4-dichlorobenzamide.

The classical Madelung synthesis is often limited by its harsh reaction conditions (200–400 °C) and low tolerance for many functional groups. youtube.com The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group to form a dianion, which then undergoes cyclization and subsequent dehydration to form the indole ring.

Modern modifications have significantly improved the utility of this synthesis. The introduction of electron-withdrawing groups on the N-acyl portion or the use of potent organolithium bases (e.g., BuLi) can enable the cyclization to occur at much lower temperatures, even below room temperature. nih.govwikipedia.org For instance, the Smith-modified Madelung synthesis uses organolithium reagents to cyclize N-trimethylsilyl anilines with esters or carboxylic acids. youtube.com A recently developed tandem approach uses a LiN(SiMe₃)₂/CsF system to mediate the reaction between a methyl benzoate (B1203000) and an N-methyl-o-toluidine in a one-pot process under more practical conditions.

Modern and Catalytic Approaches for C-2 Arylation of Indoles

In contrast to classical methods that construct the indole ring from scratch, modern approaches often focus on the direct functionalization of a pre-existing indole core. These methods are valued for their efficiency and atom economy.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for the C-2 arylation of indoles.

The Sonogashira coupling reacts a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction can be adapted into a one-pot synthesis of 2-substituted indoles by reacting an o-haloaniline with a terminal alkyne. researchgate.netrsc.org The process first involves a standard Sonogashira coupling to form a 2-alkynylaniline intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization to furnish the indole. researchgate.netnumberanalytics.com The synthesis of this compound via this method would utilize 2-iodoaniline (B362364) and (3,4-dichlorophenyl)acetylene.

The Suzuki coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnih.gov To form this compound, this reaction could be performed by coupling 2-bromo- or 2-iodoindole with (3,4-dichlorophenyl)boronic acid. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. wikipedia.org The reaction is highly valued for the stability and low toxicity of the boronic acid reagents. nih.gov

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates. organic-chemistry.orgchem-station.com This reaction is known for its high functional group tolerance and the high reactivity of the organozinc nucleophile. organic-chemistry.orgnih.gov The synthesis of the target compound could be achieved by reacting a 2-haloindole with a pre-formed (3,4-dichlorophenyl)zinc halide, catalyzed by a palladium or nickel complex. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for 2-Arylindole Synthesis

| Reaction Name | Aryl Source | Indole Source | Catalyst System (Typical) |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., (3,4-dichlorophenyl)acetylene) | o-Haloaniline | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base |

| Suzuki | Arylboronic Acid (e.g., (3,4-dichlorophenyl)boronic acid) | 2-Haloindole | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base |

Ligand-Enabled C-H Functionalization Strategies

Direct C–H functionalization has emerged as a highly atom-economical and efficient strategy for forming C-C bonds, avoiding the need for pre-functionalization of the indole ring. researchgate.net The direct C-2 arylation of indole with an aryl halide, such as 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene, represents the most direct route to the target molecule.

A significant challenge in the direct functionalization of indole is controlling the regioselectivity, as the C-3 position is often more electronically favored for electrophilic attack. However, palladium-catalyzed reactions have been developed that show high selectivity for the C-2 position. The selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. In some cases, directing groups attached to the indole nitrogen are employed to steer the metal catalyst to a specific C-H bond, such as the C-7 position. researchgate.net For C-2 arylation, the inherent reactivity is often harnessed, sometimes promoted by the in-situ formation of an N-metalated indole species which favors palladation at C-2.

Green Chemistry Principles in Indole Synthesis

The application of green chemistry principles to the synthesis of indole derivatives is a critical step towards developing more sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. For the synthesis of 2-arylindoles, including the target compound this compound, solvent-free approaches can be highly effective. vaia.combrieflands.com

One notable method is the solid-state Bischler indole synthesis. organic-chemistry.org This reaction can be performed by mixing an aniline (B41778) with a phenacyl bromide in the presence of a solid base like sodium bicarbonate. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of aniline with 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one under solvent-free conditions. The reaction mixture is typically ground together and may be heated to facilitate the reaction. This approach not only avoids the use of organic solvents but can also lead to simpler work-up procedures and higher purity of the final product.

| Reactant 1 | Reactant 2 | Base | Condition | Product | Reference |

| Aniline | 2-bromo-1-phenylethan-1-one | Sodium Bicarbonate | Solid-state, grinding | 2-Phenyl-1H-indole | organic-chemistry.org |

| Substituted Anilines | Substituted Phenacyl Bromides | Sodium Bicarbonate | Solvent-free, heating | Substituted 2-Arylindoles | organic-chemistry.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation to classical indole syntheses, such as the Fischer, Bischler-Möhlau, and palladium-catalyzed methods, has been well-documented for the preparation of various indole analogs. mdpi.comnih.gov

In the context of this compound, a microwave-assisted Bischler synthesis would involve the reaction of an aniline with 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one under microwave irradiation. organic-chemistry.org This method can be performed under solvent-free conditions, further enhancing its green credentials. organic-chemistry.org Typically, the reactants are mixed with a solid support or a minimal amount of a high-boiling point solvent and subjected to microwave heating for a short period. This rapid heating can significantly accelerate the rate of reaction, leading to the desired product in a fraction of the time required by conventional methods. For instance, a one-pot, solvent-free microwave-assisted Bischler synthesis of 2-arylindoles has been reported with yields ranging from 52-75% in just 45-60 seconds of irradiation. organic-chemistry.org

| Synthesis Method | Reactants | Conditions | Yield | Reference |

| Bischler Indole Synthesis | Anilines, Phenacyl Bromides | Microwave (540 W), Solvent-Free, 45-60s | 52-75% | organic-chemistry.org |

| Fischer Indole Synthesis | Arylhydrazines, Ketones | Microwave, Acid Catalyst | Good to Excellent | nih.gov |

The replacement of volatile organic compounds (VOCs) with greener alternatives like ionic liquids and water is a central tenet of green chemistry. Ionic liquids are salts with low melting points that can act as both solvents and catalysts in organic reactions. quora.com Their negligible vapor pressure, thermal stability, and recyclability make them attractive media for indole synthesis. quora.com For example, the Fischer indole synthesis has been successfully carried out in ionic liquids, which can facilitate the reaction and allow for easy separation and recycling of the catalyst and solvent system. quora.com

Water, being the most abundant and environmentally benign solvent, is an ideal medium for organic reactions. The Fischer indole synthesis has been demonstrated to proceed efficiently in water using novel SO3H-functionalized ionic liquids as catalysts. quora.com This approach allows for the synthesis of various indoles in high yields, and the products can often be easily separated by filtration. quora.com The application of these aqueous systems to the synthesis of this compound from (3,4-dichlorophenyl)hydrazine and a suitable ketone would offer a significantly greener pathway to this important scaffold.

| Solvent/Catalyst System | Synthesis Method | Key Advantages | Reference |

| SO3H-functionalized Ionic Liquids in Water | Fischer Indole Synthesis | Environmentally benign, catalyst recyclability, high yields | quora.com |

| Ionic Liquids | Various Indole Syntheses | Low vapor pressure, thermal stability, potential for catalyst recycling | quora.com |

Directed Derivatization and Functionalization Strategies of the Indole Core

The strategic derivatization of the this compound core allows for the fine-tuning of its physicochemical and biological properties. Key functionalization strategies include reactions at the indole nitrogen and electrophilic substitution on the dichlorophenyl ring.

The nitrogen atom of the indole ring is a common site for functionalization, and N-substitution can significantly impact the molecule's properties. N-alkylation of indoles is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent.

For this compound, the presence of the electron-withdrawing dichlorophenyl group at the 2-position can influence the acidity of the N-H proton. However, standard conditions for N-alkylation are expected to be effective. A variety of bases can be employed, such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of alkylating agent can be varied to introduce a wide range of substituents, including alkyl, benzyl, or other functionalized groups.

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

| Indole | Alkyl Halides | KOH / Ionic Liquid | N-Alkylindoles | organic-chemistry.org |

| Substituted Indoles | Dimethyl Carbonate | DABCO / DMF | N-Methylindoles | google.com |

| Substituted Indoles | Benzyl Halides | NaH / DMF | N-Benzylindoles | google.com |

The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The two chlorine atoms are ortho, para-directing but deactivating groups. quora.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine atoms, although the reaction rate will be slower compared to unsubstituted benzene (B151609).

In the case of the 3,4-dichlorophenyl group, the positions available for substitution are C-2, C-5, and C-6. The directing effects of the two chlorine atoms need to be considered:

The chlorine at C-3 directs to the C-2 and C-5 positions.

The chlorine at C-4 directs to the C-5 position.

Therefore, the most likely position for electrophilic attack is the C-5 position, as it is activated by both chlorine atoms. The C-2 position is also a possibility, though it may be sterically hindered by the indole ring. The C-6 position is the least likely to be substituted.

Common electrophilic aromatic substitution reactions that could be applied include nitration (using HNO3/H2SO4), halogenation (using X2/FeX3), sulfonation (using fuming H2SO4), and Friedel-Crafts acylation or alkylation (using RCOCl/AlCl3 or RCl/AlCl3). minia.edu.eg The specific reaction conditions would need to be optimized to achieve the desired substitution pattern and yield.

| Reactant | Reagents | Expected Major Product | Rationale |

| This compound | HNO3, H2SO4 | 2-(3,4-Dichloro-5-nitrophenyl)-1H-indole | The nitro group is directed to the C-5 position due to the ortho, para-directing effect of both chlorine atoms. |

| This compound | Br2, FeBr3 | 2-(5-Bromo-3,4-dichlorophenyl)-1H-indole | Bromination occurs preferentially at the C-5 position, activated by both chlorine atoms. |

Heterocyclic Annulation onto the Indole Scaffold

The indole nucleus serves as a privileged scaffold in medicinal chemistry, and its functionalization often leads to compounds with significant biological activity. One advanced strategy for the diversification of the indole core is heterocyclic annulation, a process that involves the construction of a new heterocyclic ring fused to the indole framework. rsc.orgrsc.org This approach creates rigid, polycyclic systems that can orient substituents in specific three-dimensional arrangements, enhancing their interaction with biological targets. Annulation reactions can occur at various positions of the indole ring, with reactions at the N1-C2, C2-C3, and C3-C4 bonds being common. These transformations often employ cascade or domino reaction sequences, providing efficient access to complex molecular architectures from relatively simple precursors. rsc.orgresearchgate.net

Construction of Fused Systems (e.g., Indole-Triazole Hybrids)

The fusion of a triazole ring to an indole scaffold is a prominent example of heterocyclic annulation, leading to the formation of indole-triazole hybrids. rsc.orgorganic-chemistry.orgnih.gov This molecular hybridization strategy has been effectively employed to develop novel therapeutic agents, particularly in oncology. nih.govresearchgate.net The 1,2,4-triazole (B32235) ring, in particular, is a key pharmacophore known for its unique physicochemical properties and diverse biological activities. researchgate.net

A notable application of this strategy involves the this compound moiety. Researchers have synthesized a series of novel indole-1,2,4-triazole-based structural hybrids designed as potential anticancer agents. nih.gov The synthesis begins not with the pre-formed this compound, but rather builds the indole and triazole components concurrently from strategic starting materials.

The synthetic route commences with the reaction of 3,4-dichlorophenyl isothiocyanate with 2-(1H-indol-3-yl)acetohydrazide. This step forms a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions (potassium hydroxide) to yield the key thiol-functionalized triazole, 5-((1H-indol-3-yl)methyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. nih.gov This intermediate serves as a versatile platform for further derivatization. Subsequent S-alkylation of the thiol group with various 2-bromo-N-arylacetamides in the presence of pyridine (B92270) affords the target indole–triazole hybrids. nih.gov

One of the most potent compounds to emerge from this series was the hybrid featuring the 3,4-dichloro substitution on the N-phenyl acetamide (B32628) moiety. This specific derivative, an indole-triazole scaffold bearing two separate 3,4-dichlorophenyl groups, demonstrated excellent cytotoxicity against the Hep-G2 liver cancer cell line, with its activity being comparable to the standard drug doxorubicin. nih.gov

| Compound Name | Structure | Key Synthetic Step | Research Finding | Reference |

| 5-((1H-indol-3-yl)methyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | A 1,2,4-triazole ring linked to an indole methyl group at position 5 and a 3,4-dichlorophenyl group at position 4, with a thiol group at position 3. | Cyclization of a thiosemicarbazide intermediate using KOH. | Key intermediate for the synthesis of S-alkylated indole-triazole hybrids. | nih.gov |

| Indole-Triazole Hybrid (8b) | The above triazole core S-alkylated with a 2-bromo-N-(3,4-dichlorophenyl)acetamide. | S-alkylation of the triazole-thiol with 2-bromo-N-arylacetamide. | Displayed excellent cytotoxicity against Hep-G2 liver cancer cells. | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | A 1,2,4-oxadiazole (B8745197) ring substituted with a 3,4-dichlorophenyl group at position 3 and an indole group at position 5. | Condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate. | Potent and selective inhibitor of monoamine oxidase B (MAO-B). | mdpi.com |

This table presents selected examples of fused and hybrid systems based on the dichlorophenyl-indole chemical motif.

Beyond triazoles, other heterocyclic systems can be constructed using the dichlorophenyl-indole framework. For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been synthesized through the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO). mdpi.com This compound was identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), highlighting the therapeutic potential of such fused systems in treating neurodegenerative disorders. mdpi.com These examples underscore the versatility of heterocyclic annulation as a powerful tool for generating structurally diverse and biologically active molecules derived from the this compound theme.

Advanced Chemical Reactivity and Transformation Mechanisms of 2 3,4 Dichlorophenyl 1h Indole Scaffolds

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

The reactivity of the indole nucleus in 2-arylindoles is governed by the high electron density of the pyrrole (B145914) ring, making it susceptible to electrophilic attack. Conversely, direct nucleophilic substitution on the indole core is less common and typically requires specific activating conditions.

Electrophilic Aromatic Substitution (EAS)

The indole ring is inherently nucleophilic, and electrophilic aromatic substitution (EAS) is a fundamental reaction class for this scaffold. nih.govmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism: initial attack by the aromatic π-system on an electrophile to form a carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For indoles, substitution is overwhelmingly favored at the C3 position due to the ability of the nitrogen atom to stabilize the positive charge in the transition state, which avoids disrupting the aromaticity of the benzene (B151609) portion of the molecule. ic.ac.uk

While the C3 position is the most common site for electrophilic attack, functionalization at the C2 position can occur if C3 is already substituted. chim.it The presence of the 2-(3,4-dichlorophenyl) group sterically hinders and electronically deactivates the C3 position to some extent, but it remains the primary site of reaction for many electrophiles.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Indole Scaffolds

| Reaction Type | Electrophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | CH2Cl2 | 3-Bromoindole | nih.gov |

| Mannich Reaction | Dimethyliminium chloride | Solvent | 3-(Dimethylaminomethyl)indole (Gramine analog) | nih.gov |

| Friedel-Crafts Acylation | Acetyl chloride / Et2AlCl | Inert solvent | 3-Acetylindole | nih.gov |

| Azo Coupling | p-Nitrobenzenediazonium fluoroborate | Aqueous or acetonitrile (B52724) solution | 3-(p-Nitrophenylazo)indole | rsc.org |

Nucleophilic Substitution

Direct nucleophilic substitution on the electron-rich indole ring is generally unfavorable. However, nucleophilic substitution reactions can occur on substituents attached to the indole or at the sp3-hybridized carbon of an alkyl halide in a classic SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. wikipedia.orgyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Polar aprotic solvents are known to favor the SN2 pathway. wikipedia.org

Redox Chemistry of the Dichlorophenyl Moiety and Indole Ring

The redox chemistry of 2-(3,4-dichlorophenyl)-1H-indole involves both the indole nucleus, which is prone to oxidation, and the dichlorophenyl group, which can undergo reduction.

Oxidation of the Indole Ring

The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. A common pathway is the oxidation of the C2-C3 double bond.

Formation of 2-Arylbenzoxazinones : A novel and efficient method utilizes Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the sole oxidant to transform 2-arylindoles into 2-aryl-4H-3,1-benzoxazin-4-ones. rsc.orgrsc.org This reaction proceeds under transition-metal-free conditions and tolerates a wide range of functional groups on the aryl ring, including chloro substituents. rsc.org The proposed mechanism involves an initial oxidation of the indole to a 2-aryl-3H-indol-3-one intermediate, followed by a Baeyer–Villiger-type oxidation to yield the final benzoxazinone (B8607429) product. rsc.org

Formation of 3-Hydroxyindolenines : Biocatalytic methods offer a highly selective route for the oxidation of 2-arylindoles. Flavin-dependent monooxygenases (FDMOs), such as the enzyme Champase, can catalyze the stereoselective oxidation of various 2-arylindoles to their corresponding 3-hydroxyindolenine products. nih.govacs.orgnih.gov This enzymatic approach provides excellent chemoselectivity, avoiding common side reactions like overoxidation or rearrangement that plague traditional chemical oxidants. nih.govacs.org

Reduction of the Dichlorophenyl Moiety

The dichlorophenyl group can be reduced, typically through catalytic hydrogenation. This process involves the removal of the chlorine atoms and/or saturation of the aromatic ring. While specific studies on the reduction of this compound are not prevalent, general methodologies for the hydrodechlorination of aryl chlorides are well-established. These reactions often employ transition metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, such as H₂ gas or transfer hydrogenation reagents like hydrazine. abu.edu.ng The reaction conditions can be tuned to achieve selective removal of one or both chlorine atoms.

Photochemical and Photobiological Transformations

The interaction of indole derivatives with light can induce unique chemical transformations, a field known as photochemistry. These reactions often proceed through excited states and radical intermediates, enabling pathways not accessible under thermal conditions.

Photo-induced Reductive Heck Cyclization : N-acylated indoles containing a chlorophenyl group can undergo a direct photo-induced reductive Heck cyclization. nih.gov This reaction can be initiated with UVA or blue LEDs without the need for an external photocatalyst. The process is believed to occur from a long-lived excited state of the N-benzoylindole, which engages in a photo-induced electron transfer with a sacrificial electron donor. The resulting radical anion fragments to cleave the C-Cl bond, generating a phenyl radical that cyclizes onto the indole core. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of indoles. nih.gov One strategy involves the dearomative arylcarboxylation of indoles with CO₂. nih.gov This method uses a photocatalyst to initiate a single-electron transfer process, generating an aryl radical from an aryl halide. This radical adds to the indole C2-C3 double bond, and the resulting benzylic radical is further reduced to an anion, which is then trapped by CO₂ to form valuable indoline-3-carboxylic acids. nih.gov Another approach uses photoredox catalysis for the dearomative prenylation and reverse-prenylation of electron-deficient indoles. nih.gov

Photo-oxidation : In the presence of air (oxygen), UV irradiation of 2-arylindole derivatives in solution can lead to oxidation products. For example, 2-(1′H-indol-2′-yl)- nih.govacs.orgnaphthyridine is oxidized to 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one as the major product. rsc.org The mechanism may involve singlet oxygen generated by the excited indole derivative or direct reaction of the excited substrate with ground-state oxygen. rsc.org

Photoreaction with Halocompounds : The excited state of the indole ring can react with halocompounds. For instance, the photoreaction of tryptophan (which contains an indole side chain) with chloroform (B151607) leads to formylation at the C4 and C6 positions of the indole ring. nih.gov This reactivity highlights a potential transformation pathway for the indole nucleus in the presence of chlorinated moieties and UV light.

Transition Metal-Catalyzed Functionalizations of Indole Derivatives

Transition metal catalysis provides the most powerful and versatile toolkit for the precise functionalization of the indole scaffold. rsc.org These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional electrophilic substitution. chim.itrsc.org

Direct C-H Functionalization

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. chim.it The site of functionalization on the indole ring (C2, C3, or the benzenoid C4-C7 positions) can be controlled by the choice of catalyst, directing group, and reaction conditions. chim.itacs.org

C2- and C3-Functionalization : Due to the inherent reactivity of the pyrrole ring, C-H functionalization often occurs at the C3 position. chim.it If the C3 position is blocked, reactions can be directed to the C2 position. A variety of transition metals, including palladium, rhodium, and ruthenium, have been employed. acs.orgnih.gov For example, palladium metallaphotoredox catalysis can be used for the C2-arylation of N-pyrimidylindoles with simple arenes under mild conditions. acs.org

C4-C7 Functionalization : Functionalizing the less reactive C-H bonds on the benzene part of the indole is more challenging. chim.it This is typically achieved by installing a directing group on the indole nitrogen, which coordinates to the metal catalyst and directs the reaction to a specific ortho-position (C7 or C2). By carefully selecting the directing group and catalyst system, selective functionalization at C4, C5, C6, or C7 can be achieved. acs.orgresearchgate.netresearchgate.net For instance, a phosphinoyl-directing group in the presence of a palladium catalyst can direct C-H arylation to the C7-position. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed C-H Functionalization of Indoles

| Position | Reaction Type | Catalyst System | Directing Group (if any) | Reference |

|---|---|---|---|---|

| C2 | Arylation | Palladium / Photocatalyst | N-Pyrimidyl | acs.org |

| C4 | Arylation | Palladium | C3-Pivaloyl | acs.org |

| C6 | Arylation | Copper | N-P(O)tBu2 | acs.org |

| C7 | Arylation | Palladium(II) | N-P(O)tBu2 | acs.org |

| C7 | Alkenylation | Rhodium(III) | N-Pivaloyl | chim.it |

| Various | Annulation | Rhodium(III) | None (on 2-arylindoles) | nih.gov |

Sophisticated Spectroscopic and Structural Elucidation of 2 3,4 Dichlorophenyl 1h Indole Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-(3,4-dichlorophenyl)-1H-indole analogs in solution. beilstein-journals.org ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal connectivity and spatial relationships between nuclei. walisongo.ac.idsdsu.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical 2-aryl-1H-indole derivative displays characteristic signals for the indole (B1671886) and phenyl protons. The indole N-H proton usually appears as a broad singlet at a downfield chemical shift (often > 8.0 ppm), a result of its acidic nature and potential involvement in hydrogen bonding. The protons of the indole ring and the dichlorophenyl ring resonate in the aromatic region (typically 7.0-8.0 ppm). The specific coupling patterns and chemical shifts are highly sensitive to the substitution pattern on both ring systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. rsc.org The chemical shifts of the carbon atoms in the indole and dichlorophenyl rings are influenced by the electron-withdrawing chlorine atoms and the electronic nature of the indole system. Quaternary carbons, such as C2 and C3a of the indole ring, can be identified by their lack of a directly attached proton in DEPT experiments. Typical chemical shift ranges for aromatic carbons are found between 110 and 140 ppm. organicchemistrydata.org

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D NMR experiments are employed. walisongo.ac.idnih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the indole and dichlorophenyl spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the ¹H and ¹³C spectra. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and linking the dichlorophenyl substituent to the C2 position of the indole ring.

| Technique | Purpose | Information Gained |

| ¹H NMR | Identifies proton environments | Chemical shift (δ), coupling constants (J), integration |

| ¹³C NMR | Identifies carbon environments | Chemical shift (δ) of all carbons, including quaternary |

| COSY | Maps ¹H-¹H coupling networks | Shows which protons are coupled to each other |

| HSQC | Correlates ¹H and ¹³C nuclei | Identifies which proton is attached to which carbon |

| HMBC | Maps long-range ¹H-¹³C couplings | Establishes connectivity across multiple bonds, key for linking fragments |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). nih.govpnnl.gov This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₉Cl₂N), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the elemental composition. For instance, the HRMS analysis of a related indole derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, found an [M+H]⁺ ion at m/z 330.0182, which closely matched the calculated value of 330.0196. mdpi.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like indole derivatives, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source. nih.gov This allows for the clear identification of the molecular ion.

Fragmentation Analysis (Tandem MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov The fragmentation of this compound would likely involve:

Cleavage of the C-C bond between the indole and phenyl rings.

Loss of chlorine atoms or HCl.

Fissions within the indole ring system. Systematic analysis of prenylated indole alkaloids has shown common fragmentation pathways, such as the loss of substituent groups, which can be used to identify related analogs in a mixture. nih.gov The fragmentation patterns of aromatic compounds are often characterized by stable fragment ions. libretexts.orgyoutube.com

| Technique | Ionization Mode | Information Obtained |

| HRMS | ESI | Highly accurate mass of the molecular ion, enabling molecular formula determination. nih.gov |

| ESI-MS/MS | ESI | Structural information from the fragmentation pattern of the selected molecular ion. nih.gov |

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several key absorption bands.

N-H Stretch: A characteristic sharp peak for the indole N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. In the solid state, this band may be broadened and shifted to a lower frequency due to intermolecular hydrogen bonding. For indole-2-carboxylic acid, the N-H stretch associated with intermolecular hydrogen bonds appears around 3350 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1620 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the indole ring is typically found in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibrations for the dichlorophenyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds and symmetric vibrations often give strong Raman signals. For this compound, the C=C stretching vibrations of the aromatic rings and the C-Cl bonds are expected to be Raman active. A study on a substituted 4H-pyran derivative utilized both FTIR and FT-Raman to confirm its structure. science.gov

| Vibrational Mode | Expected FTIR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Notes |

| N-H Stretch | 3300 - 3500 | Weak | Position and shape are sensitive to hydrogen bonding. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | |

| C=C Ring Stretch | 1450 - 1620 | Strong | Multiple bands are characteristic of the aromatic systems. |

| C-N Stretch | 1200 - 1350 | Moderate | |

| C-Cl Stretch | 600 - 800 | Strong | Characteristic of the dichlorophenyl substituent. |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the molecule's conformation and the arrangement of molecules within the crystal lattice.

For this compound, a key conformational parameter is the dihedral angle between the plane of the indole ring and the plane of the dichlorophenyl ring. This angle is influenced by steric hindrance and electronic effects. In a related triazole derivative, the triazole and indole rings were found to be twisted from each other by 12.65°. mdpi.com In another case involving a 2,4-dichlorophenyl group attached to a pyrazole (B372694) ring, the dihedral angle was 34.34 (12)°. nih.gov The crystal structure of 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole revealed a monoclinic crystal system. nih.gov

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | Describes the conformation of the molecule, such as the twist between the two aromatic rings. |

Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor and can form N-H···N or N-H···π interactions. In the crystal structure of indole-2-carboxylic acid, molecules are linked by N–H···O hydrogen bonds. researchgate.net

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The planar aromatic rings of the indole and dichlorophenyl groups can engage in π-π stacking interactions. These interactions are crucial in the packing of many aromatic compounds, such as in acridine (B1665455) complexes where they form chain motifs. nih.gov

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-system of a neighboring molecule. beilstein-journals.org

The interplay of these interactions determines the final crystal packing arrangement, which can range from simple layered structures to complex three-dimensional networks. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Characterization

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated indole and phenyl ring systems. libretexts.org The parent indole molecule exhibits characteristic absorption bands in the ultraviolet region. nist.gov The extended conjugation provided by the 2-phenyl substituent typically results in a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. The electronic absorption spectra of related complexes often display strong bands between 240-420 nm, which are assigned to intraligand charge transfer transitions. researchgate.net

Solvatochromism: Solvatochromism is the phenomenon where the position of a compound's absorption or emission maximum changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited states. Molecules with a significant change in dipole moment upon electronic excitation often exhibit strong solvatochromism. For 2-arylindole derivatives, the excited state can have a more polar character than the ground state, leading to a red-shift in the emission spectrum in more polar solvents. Studies on other heterocyclic systems like 2-aminobithiophenes have shown that both absorbance and fluorescence can be solvatochromic, with the fluorescence shifts being more pronounced. nih.gov

Computational Chemistry and Theoretical Investigations of 2 3,4 Dichlorophenyl 1h Indole Systems

Quantum Chemical Calculations (DFT, ab initio, semi-empirical methods)

Quantum chemical calculations are foundational to understanding the behavior of 2-(3,4-Dichlorophenyl)-1H-indole at an electronic level. Density Functional Theory (DFT) is a widely employed method for this class of molecules, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netniscpr.res.inepstem.net These methods have proven effective in optimizing molecular geometry and calculating various electronic and spectroscopic properties for a range of indole (B1671886) and imidazole (B134444) derivatives. niscpr.res.in

Studies on structurally similar compounds, such as other dichlorophenyl derivatives or substituted indoles, demonstrate that DFT calculations can accurately predict molecular structures when compared with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.net The choice of functional and basis set is crucial and is typically validated by comparing calculated results with known experimental data where available. epstem.net These calculations provide the groundwork for more complex analyses, including electronic structure, reactivity, and spectroscopic predictions.

The electronic structure of a molecule is key to its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding charge transfer within the molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more chemically reactive. nih.gov For related dichlorophenyl derivatives, the HOMO-LUMO energy gap has been calculated to characterize charge transfer interactions and stability. researchgate.net

Table 1: Exemplary Frontier Molecular Orbital Properties for Indole Derivatives

| Parameter | Exemplary Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.9 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 | Indicates chemical reactivity and stability |

Note: Data are representative examples based on similar compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netxisdxjxsu.asia In MEP analysis, negative potential regions (typically colored red) are localized on electronegative atoms and are susceptible to electrophilic attack, while positive regions (blue) are associated with hydrogen atoms and are sites for nucleophilic attack. researchgate.net For molecules containing phenyl rings and heteroatoms, MEP plots clearly distinguish these reactive centers. rsc.orgrsc.org

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. wikipedia.org These functions, derived from DFT, describe the change in electron density as the total number of electrons changes, allowing for the precise identification of the most electrophilic and nucleophilic atoms in a molecule. wikipedia.orgresearchgate.netscm.com The function f(r)+ relates to nucleophilic attack (electron acceptance), while f(r)- corresponds to electrophilic attack (electron donation). hackernoon.com This analysis is crucial for understanding regioselectivity in chemical reactions involving indole derivatives. researchgate.net

The stability of this compound is significantly influenced by the aromaticity of its constituent rings—the benzene (B151609) ring of the dichlorophenyl group and the fused bicyclic indole system. Computational studies on related heterocyclic systems, such as 2-(2-hydroxyphenyl)-1-azaazulene, have shown that the preservation of aromaticity is a driving force for stability. acs.orgnih.gov Tautomerism, the interconversion of structural isomers, is a known phenomenon in indole chemistry. For this compound, potential tautomeric forms could exist, although the canonical 1H-indole form is generally the most stable due to the aromatic nature of the pyrrole (B145914) ring. nih.gov Quantum chemical calculations can quantify the energy differences between tautomers, predicting their relative populations at equilibrium. acs.org

Computational methods are extensively used to predict spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. youtube.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed using DFT. epstem.net

Calculated NMR chemical shifts, often computed using the Gauge-Independent Atomic Orbital (GIAO) method, show a good linear correlation with experimental data, helping to assign signals in complex spectra. epstem.netepstem.net Similarly, theoretical IR spectra are calculated, and the vibrational frequencies are often scaled by a factor to correct for anharmonicity and methodological limitations, providing assignments for experimental FT-IR spectra. epstem.netresearchgate.net UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. nih.gov

Table 2: Representative Calculated vs. Experimental Spectroscopic Data

| Spectroscopy | Functional Group/Proton | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Indole N-H | ~10-11 ppm | ~10-11 ppm |

| ¹³C NMR | Indole C2 | ~135-140 ppm | ~135-140 ppm |

| IR | N-H Stretch | ~3400 cm⁻¹ | ~3400-3450 cm⁻¹ |

| IR | C=C Aromatic Stretch | ~1600 cm⁻¹ | ~1590-1610 cm⁻¹ |

Note: Values are typical for 2-phenylindole (B188600) systems and may vary.

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic nature of this compound and its interactions with other molecules.

Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility. The key degree of freedom is the torsion angle around the single bond connecting the dichlorophenyl group to the indole ring. This rotation determines the relative orientation of the two ring systems and can be studied by mapping the potential energy surface.

Molecular Dynamics (MD) simulations provide a temporal view of the molecule's behavior. nih.gov By simulating the motion of atoms over time, MD can reveal the stability of different conformations, the molecule's interaction with a solvent environment, and its dynamic structural properties. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability and flexibility of the molecular structure during the simulation. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org For this compound, docking studies can provide insights into its potential to interact with various protein active sites. In compliance with the specified constraints, these studies can be performed against non-human protein targets or theoretical binding cavities.

For instance, indole-based oxadiazole derivatives have been docked against the Factor H binding protein from the bacterium Treponema denticola to assess their potential as inhibitors. nih.gov Such studies calculate a binding energy or docking score, which estimates the binding affinity, and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov These theoretical investigations are crucial for hypothesis-driven drug discovery, suggesting which molecular scaffolds might be promising for specific targets. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Theoretical Binding Site

| Target Protein (Theoretical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Bacterial Kinase XYZ | -8.5 | LEU 25, VAL 33 | Hydrophobic |

| SER 100 | Hydrogen Bond (with indole N-H) | ||

| PHE 150 | Pi-Pi Stacking (with phenyl ring) |

Note: This table is for illustrative purposes only, representing typical data obtained from docking studies.

Protein-Ligand Docking Studies (with non-human protein targets or theoretical binding sites)

Elucidation of Binding Modes and Interaction Profiles

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method helps in elucidating the specific binding modes and key molecular interactions that stabilize the ligand-receptor complex. For derivatives of this compound, these studies are instrumental in understanding their mechanism of action.

Similarly, in studies of other heterocyclic compounds, the dichlorophenyl moiety is often found to be a critical pharmacophoric element. For instance, docking studies on chalcone (B49325) derivatives targeting the estrogen receptor alpha (ERα) have identified key interactions involving hydrophobic pockets lined with residues like Leucine (Leu), Alanine (Ala), and Methionine (Met). nih.gov The interaction profile for a new derivative, HNS10, showed binding with Leu346, Thr347, Leu349, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, and Leu525. nih.gov Such detailed interaction profiles are vital for optimizing ligand design to enhance potency and selectivity.

Table 1: Representative Interaction Profile for an Indole-based Inhibitor Derivative in a Target Binding Site The following table is a representative example based on findings for related inhibitor classes and does not depict this compound itself.

| Interacting Residue | Interaction Type | Putative Role in Binding |

| Arginine (Arg) | Hydrogen Bond, Electrostatic | Anchors the ligand via polar interactions. |

| Leucine (Leu) | Hydrophobic (Alkyl-Aryl) | Stabilizes the aromatic rings in a non-polar pocket. |

| Tyrosine (Tyr) | Pi-Pi Stacking | Orients the indole or phenyl ring systems. |

| Serine (Ser) | Hydrogen Bond | Acts as a hydrogen bond donor/acceptor with ligand heteroatoms. |

| Valine (Val) | Hydrophobic | Contributes to the overall hydrophobic enclosure of the ligand. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design approaches that aim to find a mathematical or geometrical relationship between the chemical features of a series of compounds and their biological activity. nih.govmdpi.com These models are essential for predicting the activity of novel compounds and for identifying the key chemical motifs responsible for their therapeutic effects. nih.govfrontiersin.org

A 3D-QSAR study on 3-amidinobenzyl-1H-indole-2-carboxamide inhibitors of factor Xa successfully developed highly predictive models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models correlated the steric, electrostatic, and hydrophobic fields of the molecules with their inhibitory activity, yielding models with high correlation coefficients. nih.gov The resulting 3D contour maps from these analyses provide a visual guide, highlighting regions where steric bulk or specific electrostatic properties would increase or decrease biological activity, thus guiding future synthesis efforts. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. frontiersin.org For a series of Inositol 1,4,5-trisphosphate receptor (IP3R) inhibitors, a ligand-based pharmacophore model identified the presence of two hydrogen-bond acceptors and two hydrogen-bond donors at specific distances from a hydrophobic group as being critical for inhibitory activity. nih.gov Such models, once validated, can be used as 3D queries to screen large chemical databases for new potential inhibitors that fit the required pharmacophoric features. nih.gov

Predictive Modeling for Biological Activity in Model Systems

A key application of robust QSAR and pharmacophore models is their use in predictive modeling. By establishing a reliable correlation between structure and activity, these models can forecast the biological potency of novel, yet-to-be-synthesized compounds, thereby saving significant time and resources in the drug discovery pipeline. mdpi.comfrontiersin.org

The ultimate goal of a QSAR study is to create a model with high predictive power. frontiersin.org The validity and predictive ability of a QSAR model are often assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient for an external test set (R²pred). frontiersin.org A study on a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones developed 3D-QSAR models that were subsequently used to predict the activity of the compounds in the dataset, showing a strong correlation between experimental and predicted values. frontiersin.org

Table 2: Example of a Predictive QSAR Model for a Series of Enzyme Inhibitors This table illustrates the predictive capability of a typical QSAR model on a set of related compounds, demonstrating the correlation between observed and predicted biological activity.

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ (from QSAR Model) |

| Compound 1 | 5.54 | 5.51 |

| Compound 2 | 5.31 | 5.39 |

| Compound 3 | 5.15 | 5.09 |

| Compound 4 | 4.96 | 4.99 |

| Compound 5 | 4.78 | 4.81 |

| Compound 6 | 4.44 | 4.40 |

Similarly, pharmacophore models serve as powerful tools for virtual screening to identify new hits from vast chemical libraries. nih.gov After a pharmacophore model is generated and validated, it can be used to filter databases containing millions of compounds, shortlisting only those molecules that geometrically match the key features of the pharmacophore. nih.govetflin.com This approach has been successfully used to identify novel hits against various targets, demonstrating its utility in discovering structurally diverse lead compounds. nih.gov

Enzyme Inhibition Studies (In Vitro Assays)

The ability of this compound analogs to inhibit specific enzymes has been a significant area of research. These in vitro assays provide crucial insights into the potential therapeutic applications and mechanisms of action of these compounds.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are found in two isoforms, MAO-A and MAO-B. mdpi.com The selective inhibition of these isoforms is a key strategy in the treatment of neurological disorders. mdpi.commdpi.com

Research has shown that indole derivatives can be potent and selective inhibitors of MAO. For instance, a study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, an analog, demonstrated notable isoform specificity. This compound inhibited human MAO-B with a half-maximal inhibitory concentration (IC50) value of 0.036 µM, while its inhibition of MAO-A was significantly weaker, with an IC50 value of 150 µM. mdpi.comresearchgate.netpreprints.org This high selectivity for MAO-B suggests its potential as a lead compound for developing therapeutic agents for neurodegenerative diseases like Parkinson's disease. mdpi.comresearchgate.net

In another study, the compound 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) was found to be a reversible and preferential MAO-A inhibitor, with a 30-fold higher selectivity for MAO-A over MAO-B. nih.gov The inhibition constants (Ki) were determined to be 1.53 µM for MAO-A and 46.67 µM for MAO-B. nih.gov Furthermore, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine FA-73 was identified as a potent and selective irreversible inhibitor of MAO-B, being 48 times more selective than L-deprenyl. nih.gov The Ki values for this compound were 800 nM for MAO-A and 0.75 nM for MAO-B. nih.gov

The structural features of the indole ring are crucial for recognition by the active site of MAO, and modifications to this structure can determine the selectivity of inhibition. nih.gov For example, the presence of a benzyloxy group at the 5-position of the indole ring is critical for selective MAO-B inhibition. nih.gov

Table 1: MAO Inhibition Data for this compound Analogs

| Compound | Target | IC50 / Ki | Selectivity | Reference |

|---|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | IC50: 150 µM | MAO-B selective | mdpi.comresearchgate.netpreprints.org |

| MAO-B | IC50: 0.036 µM | mdpi.comresearchgate.netpreprints.org | ||

| 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) | MAO-A | Ki: 1.53 µM | MAO-A selective (30-fold) | nih.gov |

| MAO-B | Ki: 46.67 µM | nih.gov | ||

| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine FA-73 | MAO-A | Ki: 800 nM | MAO-B selective (1066-fold) | nih.gov |

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. wikipedia.org While COX-1 is involved in maintaining the gastrointestinal lining, COX-2 is primarily associated with inflammation. wikipedia.orgnih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.govnih.gov

Studies on indole derivatives have explored their potential as COX inhibitors. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Compound S3 from this series was found to selectively inhibit COX-2 expression and exhibited gastric sparing activity. nih.gov Docking studies revealed that this compound could bind to the COX-2 enzyme, with a hydrogen bond forming between the OH of Tyr 355 and the NH2 of Arg 120 with the carbonyl group, similar to the binding of indomethacin. nih.gov

The development of selective COX-2 inhibitors is an active area of research to create safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.govyoutube.com

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases in bacteria, playing crucial roles in DNA replication and transcription. nih.govnih.gov They are validated targets for the development of new antibiotics. nih.gov

Research has shown that certain indole derivatives can inhibit these bacterial enzymes. For example, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide demonstrated inhibitory activity against topoisomerase IV with an IC50 of 14 µM. researchgate.net In contrast, it did not show significant inhibition of DNA gyrase. researchgate.net This suggests that the 4-benzoylthiosemicarbazide scaffold could be a promising starting point for developing efficient Gram-positive antibacterial agents that specifically target topoisomerase IV. researchgate.net

The inhibition of these enzymes can lead to DNA damage and ultimately bacterial cell death. nih.gov

Table 2: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by an Indole Analog

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | 14 µM | researchgate.net |

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics. mdpi.comresearchgate.netmdpi.com The increasing prevalence of MBL-producing bacteria poses a significant threat to global health, and there are currently no clinically approved MBL inhibitors. mdpi.comnih.govnih.gov

Recent studies have identified indole-2-carboxylates as a new class of potent MBL inhibitors. researchgate.net These compounds are active against all major clinically relevant MBL classes. researchgate.net The inhibitory mechanism of these compounds often involves interaction with the zinc ions in the active site of the enzyme. mdpi.com The development of effective MBL inhibitors is crucial to combat antibiotic resistance. nih.gov

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. scbt.com The Akt (also known as Protein Kinase B) signaling pathway is frequently hyperactivated in human tumors, making it an attractive target for cancer therapy. mdpi.com

Indole derivatives have been investigated as potential kinase inhibitors. For instance, a family of 2-oxindole derivatives was designed to inhibit the PDK1/Akt pathway. nih.gov Compound 3 from this series was found to inhibit PDK1 kinase and its downstream effectors. nih.gov

Akt has three isoforms (Akt1, Akt2, and Akt3), and developing isoform-selective inhibitors is a key challenge. scbt.com Allosteric inhibitors, such as Akti-1/2, bind to a cleft between the kinase and PH domains, locking the enzyme in an inactive state. mdpi.com The IC50 of Akti-1/2 for Akt1 has been reported to range from 58 nM to 2.7 µM, with the variation likely due to different phosphorylation states of the enzyme in various preparations. mdpi.com

In Vitro Cellular Pathway Modulation in Model Systems (Non-Human Cells)

The effects of this compound analogs on cellular pathways have been studied in various non-human cell models. These studies provide insights into the broader biological activities of these compounds beyond simple enzyme inhibition.

For example, a study on 2-phenylindole showed that it could inhibit nitrite production and NFκB activity, with IC50 values of 38.1 µM and 25.4 µM, respectively. rsc.org Further derivatization led to compounds with even more potent inhibitory activities. For instance, 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles exhibited strong nitrite inhibitory activities with IC50 values of 4.4 µM and 4.8 µM, respectively, and also inhibited NFκB with IC50 values of 6.9 µM and 8.5 µM. rsc.org Additionally, a 6′-MeO-naphthalen-2′-yl indole derivative displayed excellent NFκB inhibitory activity with an IC50 of 0.6 µM. rsc.org

In another investigation, novel benzofuran–indole hybrids were evaluated for their effects on non-small-cell lung cancer cells. mdpi.com Compound 8aa from this series potently inhibited the EGFR and EGFR-mediated signaling pathways, such as AKT and ERK1/2, in a dose-dependent manner. mdpi.com It also showed selective reductions in cell viability against human NSCLC cell lines PC9 and A549, with IC50 values of 0.32 µM and 0.89 µM, respectively. mdpi.com

These studies demonstrate the potential of 2-arylindole derivatives to modulate key cellular signaling pathways involved in inflammation and cancer.

Applications in Chemical Biology and Material Science

Development of Chemical Probes and Biosensors

A review of current scientific literature indicates that while the broader class of indole (B1671886) derivatives is widely used in the development of sensors, specific research detailing the application of 2-(3,4-Dichlorophenyl)-1H-indole as a chemical probe or biosensor is not available.

Indole-based structures are frequently employed as fluorophores in chemosensors for detecting a variety of ions due to their favorable fluorescent characteristics and biocompatibility. nih.gov However, there is no specific data in the published literature to suggest that this compound has been developed or utilized for this purpose.

Molecular logic gates, which perform logical operations at the molecular level, can be constructed using molecules that change their properties, such as fluorescence, in response to specific inputs like pH or the presence of certain ions. rsc.orgnih.govmdpi.com While various heterocyclic compounds are used in these applications, there are no available studies on the use of this compound for pH sensing or in the construction of molecular logic gates.

Scaffold for Pre-Clinical Drug Discovery and Lead Optimization

The 2-arylindole framework, to which this compound belongs, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This means it can serve as a versatile scaffold for developing ligands for multiple biological receptors with high affinity. The this compound structure, in particular, has been utilized as a core component in the design of novel therapeutic agents, demonstrating its value in preclinical drug discovery and the optimization of lead compounds. researchgate.netnih.gov

The strategy of creating hybrid molecules involves combining two or more pharmacophores (active molecular structures) to create a single compound with potentially enhanced affinity, better efficacy, or a multi-target profile. The this compound scaffold has been instrumental in this approach.

Researchers have designed hybrid molecules that incorporate the 3,4-dichlorophenyl moiety and an indole core to create potent inhibitors for various biological targets. For instance, a study on novel inhibitors of bacterial enzymes involved in DNA replication developed a thiourea-based hybrid, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea , which showed activity against S. aureus topoisomerase IV and DNA gyrase. nih.gov

In a different therapeutic area, a hybrid molecule, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , was synthesized and evaluated as an inhibitor of human monoamine oxidase (MAO) enzymes, which are key targets in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.com This compound proved to be a highly potent and selective inhibitor of the MAO-B isoform. mdpi.com The replacement of a metabolically vulnerable amide group with a more stable 1,2,4-oxadiazole (B8745197) ring is a strategic design choice to improve the drug-like properties of the molecule. mdpi.com The availability of related structures like N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide from chemical suppliers further facilitates research into this class of compounds. sigmaaldrich.com

| Hybrid Compound | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Human Monoamine Oxidase B (MAO-B) | Potent and selective inhibition with an IC₅₀ value of 0.036 µM. Potential candidate for neurodegenerative disease therapy. | mdpi.com |

| 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea | S. aureus Topoisomerase IV & DNA Gyrase | Identified as an inhibitor of two key bacterial enzymes involved in DNA replication. | nih.gov |

Exploration in Advanced Materials

The exploration of organic molecules for advanced materials is a rapidly growing field, driven by the potential for applications in electronics and photonics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for technologies like frequency conversion and optical switching. bohrium.com Organic molecules with donor-π-acceptor architectures are often investigated for these properties. researchgate.net While some indole derivatives, such as Indole-7-carboxyldehyde, have been studied for their NLO potential, a review of the literature reveals no specific research focused on the NLO properties of this compound. researchgate.net

Future Research Directions and Unexplored Avenues for 2 3,4 Dichlorophenyl 1h Indole

Development of Novel and Sustainable Synthetic Pathways

The synthesis of indole (B1671886) derivatives is a mature field, yet the demand for more efficient, environmentally benign, and cost-effective methods continues to drive innovation. Future research on the synthesis of 2-(3,4-Dichlorophenyl)-1H-indole and its analogs should prioritize sustainability and novelty.

One promising direction is the application of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like indoles from simple, readily available starting materials in a single step. rsc.orgnih.gov An innovative two-step MCR approach has been developed for assembling the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding under mild, metal-free conditions with ethanol (B145695) as a benign solvent. rsc.org Adapting such MCRs to incorporate 3,4-dichlorophenyl substituted precursors could provide a direct and sustainable route to the target compound.

Furthermore, the development of "green" and sustainable protocols using recyclable catalysts is paramount. Recent advancements include the use of nanocatalysts, such as those based on iron oxides, for synthesizing indole derivatives under solvent-free conditions or in green solvents like water. beilstein-journals.org Methodologies employing solid-state grinding or ball milling techniques have also shown success in reducing reaction times and catalyst loading. beilstein-journals.org Another eco-friendly approach utilizes solid acid catalysts like poly(4-vinylpyridinium)hydrogen sulfate, which offers high yields, short reaction times, and simple, solvent-free work-up procedures. nih.gov Exploring these catalytic systems for the synthesis of this compound could significantly improve the environmental footprint of its production.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, offer powerful tools for the late-stage functionalization of the indole core. nih.gov Future work could focus on synthesizing a 2-bromo or 2-iodo-1H-indole precursor and subsequently coupling it with a 3,4-dichlorophenylboronic acid (Suzuki) or other appropriate organometallic reagent. This strategy would allow for the modular construction of a diverse library of analogs for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Reference |

| Multicomponent Reactions (MCRs) | One-pot synthesis from simple precursors; atom economy. | Rapid, efficient, and direct access to the core structure. | rsc.orgnih.gov |

| Green Nanocatalysis | Use of recoverable iron oxide nanoparticles; solvent-free or water-based reactions. | Reduced waste, lower energy consumption, and enhanced catalyst reusability. | beilstein-journals.org |

| Solid Acid Catalysis | Employs recyclable catalysts like poly(4-vinylpyridinium)hydrogen sulfate; solvent-free grinding. | Environmentally friendly, simple work-up, and operational simplicity. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Modular approach (e.g., Suzuki, Heck); high functional group tolerance. | Allows for the synthesis of a wide array of derivatives for SAR studies. | nih.gov |

In-depth Mechanistic Understanding of Biological Interactions through Biophysical Techniques

While many indole derivatives are known for their broad biological and pharmacological activities, a detailed mechanistic understanding of how this compound interacts with biological targets at a molecular level is largely unexplored. nih.gov Future research must employ a suite of biophysical techniques to elucidate these interactions, which is critical for rational drug design and optimization.

High-resolution structural biology techniques are essential. X-ray crystallography could provide atomic-level snapshots of the compound bound to a target protein, revealing the precise binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and any conformational changes induced upon binding. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study binding events in solution, providing valuable information on the dynamics of the interaction and mapping the binding site on the protein surface. High-resolution mass spectrometry can confirm the formation of covalent adducts if such a mechanism is suspected. nih.gov

These structural studies would be foundational for understanding its potential as a modulator of targets like cannabinoid receptors, where other substituted indoles have shown high affinity and selectivity. nih.gov The hexahydropyrrolo[2,3-b]indole motif, a related bicyclic system, is found in numerous natural products with significant bioactivity, and the strategies used to study these complex molecules can serve as a blueprint for investigating this compound. nih.gov

Expansion of Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new bioactive molecules. For this compound, a concerted in silico campaign could guide future synthetic efforts, predict biological activities, and identify potential liabilities.

A crucial first step is the use of molecular docking simulations to predict how the compound might bind to various biological targets. nih.govthesciencein.org By screening it against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action, which can then be validated experimentally. For instance, docking studies on similar indole derivatives have been used to suggest that their antibacterial activity may stem from the inhibition of enzymes like E. coli MurB. nih.gov